An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzamide
Foreword: Unveiling the Molecular Architecture and Utility
2-Amino-5-nitrobenzamide is a nuanced benzamide derivative that commands significant interest in the realms of advanced materials science and pharmaceutical development.[1] Its molecular framework, distinguished by an aromatic ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and an amide group (-CONH₂), presents a unique trifecta of reactive sites. This heterofunctional nature makes it a valuable building block, particularly as a ligand in coordination chemistry for the synthesis of novel supramolecular structures and coordination polymers with tailored properties.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core physicochemical properties, analytical characterization, and practical handling of this versatile compound. Our focus is on providing not just data, but the scientific rationale behind the experimental methodologies, ensuring a robust and applicable understanding.
Core Physicochemical Data
A comprehensive summary of the fundamental properties of 2-Amino-5-nitrobenzamide is presented below. These values are critical for experimental design, from reaction setup to purification and final formulation.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-amino-5-nitrobenzamide | [2] |
| Synonyms | 5-Nitroanthranilamide, 2-Carbamoyl-4-nitroaniline | [2] |
| CAS Number | 16313-65-8 | [1] |
| Molecular Formula | C₇H₇N₃O₃ | [1][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| Appearance | Solid, crystalline powder. | |
| Melting Point | Data not consistently available in provided search results. | |
| Water Solubility | Limited solubility is expected due to the aromatic nature. | |
| InChI Key | SOBQOVZAFJDEJI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])C(=O)N)N | [2] |
Molecular Structure and Spectroscopic Profile
The arrangement of functional groups in 2-Amino-5-nitrobenzamide governs its chemical reactivity and physical behavior. The ortho-oriented amino and amide groups, combined with the para-positioned nitro group, create a "push-pull" electronic system across the conjugated π-system of the benzene ring.[1] This electronic interplay is fundamental to its spectroscopic signature and its utility as a chemical intermediate.
Key Functional Groups and Their Interactions
The molecule's properties are a direct result of its constituent functional groups. The amino group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). The amide group also contributes to the molecule's polarity and hydrogen bonding capabilities. In certain conformations, an intramolecular hydrogen bond can form between a proton of the amino group and the carbonyl oxygen of the amide, creating a stable six-membered ring structure.[1]
Caption: General workflow for chemical characterization.
Protocol: Qualitative Solubility Assessment
Causality: This protocol determines the compound's polarity and the presence of ionizable functional groups by testing its solubility in a range of solvents. The amino group is expected to be protonated in acid (forming a soluble salt), while the amide's acidity is generally too low to react with common bases.
-
Preparation : Place approximately 10 mg of 2-Amino-5-nitrobenzamide into several separate test tubes.
-
Solvent Addition : Add 1 mL of a test solvent (e.g., water, ethanol, acetone, dichloromethane, 5% HCl, 5% NaOH) to each tube.
-
Observation : Agitate the mixture vigorously for 30-60 seconds.
-
Recording : Classify the compound as "soluble," "partially soluble," or "insoluble" for each solvent. The amino group should confer solubility in 5% HCl. [4]
Protocol: UV-Visible Spectroscopy
Causality: This method quantifies the electronic absorption properties of the molecule, which are directly related to its conjugated π-system. The solvent must be UV-transparent in the region of interest to avoid interference.
-
Solution Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent like methanol. The concentration should be adjusted to yield an absorbance maximum below 1.5 AU to ensure adherence to the Beer-Lambert law. [5]2. Baseline Correction : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 800 nm.
-
Data Analysis : The instrument software will automatically subtract the baseline. Identify the wavelength(s) of maximum absorbance (λmax).
Synthesis, Applications, and Safety
Synthetic Pathways
The synthesis of 2-Amino-5-nitrobenzamide can be approached through several established routes in organic chemistry. A common strategy involves a two-step process: the regioselective nitration of a suitable benzamide precursor, followed by the reduction of a different, pre-existing nitro group. [1]An alternative method involves the direct amidation of a 2-amino-5-nitrobenzoic acid derivative using coupling reagents or by reacting a methyl 2-chloro-5-nitrobenzoate with ammonia under elevated temperature and pressure. [1]
Applications in Research and Development
The primary value of 2-Amino-5-nitrobenzamide lies in its role as a versatile chemical intermediate.
-
Coordination Chemistry : Its structure is ideal for acting as a heterofunctional ligand. It can coordinate with various metal centers (e.g., Co(II), Cu(II), Zn(II)) to facilitate the crystal engineering of supramolecular architectures, coordination polymers (CPs), and metal-organic frameworks (MOFs). [1]These materials are investigated for novel properties in areas like catalysis, gas storage, and sensing.
-
Pharmaceutical Synthesis : While its direct biological activity is not extensively documented, its analogue, 2-amino-5-nitrobenzoic acid, is a key intermediate in synthesizing pharmaceuticals. [6][7]It serves as a scaffold for creating bioactive heterocyclic compounds, including derivatives with potential anticancer, antiviral, and anti-inflammatory properties. [6]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Amino-5-nitrobenzamide.
-
Hazard Identification : According to aggregated GHS information, this compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319). [2]* Precautions for Safe Handling :
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [8][9] * Avoid contact with skin and eyes. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat. [8][9]* Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
-
Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases. [8] This guide provides a foundational understanding of 2-Amino-5-nitrobenzamide, grounded in established scientific principles and data. It is intended to empower researchers to utilize this compound effectively and safely in their pursuit of scientific innovation.
References
- 2-Amino-5-nitrobenzamide|Research Chemical - Benchchem. (URL: )
- 2-Amino-5-nitrobenzoic acid-SDS-MedChemExpress. (URL: )
- 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Safety D
-
2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem - NIH. (URL: [Link])
- Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis - Benchchem. (URL: )
- A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid - Benchchem. (URL: )
- Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. (URL: )
- Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide - Benchchem. (URL: )
Sources
- 1. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]
- 2. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]



